2-O-Acetylzeylenone
Overview
Description
2-O-Acetylzeylenone is a natural product found in the plant Uvaria grandiflora. It is a complex organic compound with the molecular formula C23H20O8 and a molecular weight of 424.40 g/mol
Preparation Methods
The synthesis of 2-O-Acetylzeylenone involves several steps, typically starting from naturally occurring precursors. One common method includes the acetylation of zeylenone, a related compound, using acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
2-O-Acetylzeylenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can yield less oxidized products, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others. Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or alkanes .
Scientific Research Applications
2-O-Acetylzeylenone has several applications in scientific research:
Chemistry: It is used as a starting material for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism by which 2-O-Acetylzeylenone exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
2-O-Acetylzeylenone can be compared with other similar compounds, such as zeylenone and its derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific acetyl group, which may confer distinct chemical and biological properties .
Similar compounds include:
Zeylenone: The parent compound from which this compound is derived.
Acetylated derivatives of zeylenone: These compounds have varying degrees of acetylation, affecting their reactivity and biological activities.
Other cyclohexenone derivatives: These compounds share the core cyclohexenone structure but differ in their substituents and functional groups.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its mechanisms and applications.
Properties
IUPAC Name |
[(1S,5R,6S)-6-acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18,20,28H,14H2,1H3/t18-,20+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGLCKIRRONIV-QMHWCDLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(=O)C1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=CC(=O)[C@@]1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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